5-Bromo-2-chloro-4-morpholinopyrimidine

Description

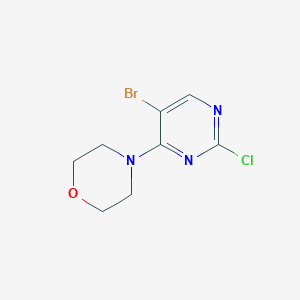

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-2-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHIFOKLBHDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365353 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-01-5 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-4-morpholinopyrimidine: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-chloro-4-morpholinopyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from structurally related analogues to provide a thorough resource.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C9H10BrClN4O. The strategic placement of its functional groups—a bromine atom at position 5, a chlorine atom at position 2, and a morpholino group at position 4—makes it a versatile scaffold for chemical synthesis and a potential candidate for biological screening.

Physicochemical Data

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, the following table summarizes its known properties and provides estimated values based on structurally similar compounds, such as 5-bromo-2-chloro-4-methylpyrimidine and 5-bromo-2-chloro-4-methoxypyrimidine.

| Property | Value | Source/Analogue |

| Molecular Formula | C9H10BrClN4O | N/A |

| Molecular Weight | 305.56 g/mol | N/A |

| Appearance | Likely an off-white to beige crystalline solid | Analogue Comparison[1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General pyrimidine solubility |

Synthesis and Reactivity

The synthesis of this compound can be conceptualized based on established pyrimidine chemistry. A plausible synthetic route involves the sequential reaction of a di-halogenated pyrimidine precursor with morpholine.

Illustrative Synthetic Pathway

A common precursor for this synthesis is 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr) allows for selective displacement by morpholine. The C2-chloro position is less reactive, enabling its retention for subsequent chemical modifications.[2]

Caption: Synthetic workflow for this compound.

Key Reactions and Reactivity

The chemical reactivity of this compound is characterized by the distinct electrophilic sites on the pyrimidine ring. The C2-chloro and C5-bromo positions are amenable to various transformations, primarily palladium-catalyzed cross-coupling reactions and further nucleophilic substitutions. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for selective functionalization at the C5 position.[3][4] The C2-chloro position can undergo nucleophilic substitution under more forcing conditions.[4]

Caption: Reactivity profile of this compound.

Experimental Protocols

General Synthesis Protocol

-

Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add morpholine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum would show signals for the morpholino protons and the lone proton on the pyrimidine ring.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Distinct signals are expected for each of the nine carbon atoms in the molecule.

Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition.

-

Expected Observation: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.

Biological and Pharmaceutical Context

While there is no direct evidence of this compound's involvement in specific signaling pathways, the broader class of morpholinopyrimidine derivatives has shown significant biological activity. Several studies have explored their potential as therapeutic agents.

Notably, morpholinopyrimidine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, which are key components of a signaling pathway often dysregulated in cancer.[6] Additionally, other morpholinopyrimidine compounds have been evaluated for their anti-inflammatory properties, demonstrating inhibition of iNOS and COX-2 expression.[7][8]

These findings suggest that this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential applications in oncology and inflammation research. Its reactive sites allow for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. The 5-bromo-2-chloropyrimidine core itself is a key intermediate in the synthesis of several pharmaceutical agents, including kinase inhibitors and receptor antagonists.[3]

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

In-Depth Technical Guide: 5-Bromo-2-chloro-4-morpholinopyrimidine

CAS Number: 139502-01-5

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-chloro-4-morpholinopyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in synthetic organic chemistry. Its structural features, including the reactive chloro and bromo substituents on the pyrimidine ring, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds. This technical guide provides a detailed overview of the available data on this compound, including its chemical properties, a plausible synthetic pathway, and its role as a precursor in the development of potential therapeutic agents.

Chemical and Physical Properties

Limited experimental data for the physical properties of this compound is publicly available. The following table summarizes the key identifiers and calculated properties for this compound.

| Property | Value | Source |

| CAS Number | 139502-01-5 | [1] |

| Molecular Formula | C₈H₉BrClN₃O | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed method, the more reactive chlorine atom at the 4-position of 5-bromo-2,4-dichloropyrimidine is selectively displaced by morpholine.

Reaction:

5-bromo-2,4-dichloropyrimidine + Morpholine → this compound + HCl

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Addition of Nucleophile: Slowly add morpholine (1 equivalent) to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Note: The regioselectivity of this reaction, favoring substitution at the C4 position, is a well-established principle in pyrimidine chemistry.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a common scaffold in many biologically active compounds, and the reactive sites on this particular derivative allow for further functionalization.

Role as a Precursor for Kinase Inhibitors

Patent literature indicates that pyrimidine derivatives with similar substitution patterns are used in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for utilizing an intermediate like this compound in the synthesis of a kinase inhibitor is depicted in the following diagram.

In this conceptual workflow, the chlorine atom at the 2-position of this compound can be substituted with various other functional groups through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the final compound.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are designed to target key kinases in pathways such as those involved in cell cycle regulation and proliferation. A simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this intermediate is shown below.

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the reactivity of similar halogenated heterocyclic compounds, it should be handled with appropriate precautions in a laboratory setting. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. While detailed public data on its properties and synthesis is limited, its structural features suggest its utility as a versatile building block for creating libraries of compounds for biological screening. Further research and publication of experimental data would be beneficial to the scientific community to fully exploit the potential of this molecule.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant analytical data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromo, chloro, and morpholino substituents allows for a range of subsequent chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The controlled and efficient synthesis of this intermediate is therefore of significant importance.

Synthetic Pathway

The most common and direct route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key precursor, 5-bromo-2,4-dichloropyrimidine, from 5-bromouracil. The second step is a regioselective nucleophilic aromatic substitution reaction of 5-bromo-2,4-dichloropyrimidine with morpholine. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired product with high selectivity.

Experimental Protocols

Synthesis of 5-Bromo-2,4-dichloropyrimidine

This protocol is based on the established chlorination of 5-bromouracil.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 |

| Phosphorus oxychloride | POCl₃ | 153.33 |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dichloropyrimidine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Boiling Point | 128 °C at 15 mmHg |

Synthesis of this compound

This protocol describes the regioselective substitution of the 4-chloro group of 5-bromo-2,4-dichloropyrimidine with morpholine.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.86 |

| Morpholine | C₄H₉NO | 87.12 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add morpholine (1.1 eq) to the solution.

-

Add a base, such as triethylamine (1.2 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 80-100 °C (literature values may vary) |

Analytical Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | C6-H of pyrimidine |

| ~3.8-4.0 | m | 4H | -N-(CH₂)₂- of morpholine |

| ~3.6-3.8 | m | 4H | -O-(CH₂)₂- of morpholine |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 (attached to morpholine) |

| ~158 | C2 (attached to Cl) |

| ~157 | C6 |

| ~110 | C5 (attached to Br) |

| ~66 | -O-(CH₂)₂- of morpholine |

| ~45 | -N-(CH₂)₂- of morpholine |

Mass Spectrometry:

-

Expected [M]+: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The calculated monoisotopic mass for C₈H₉⁷⁹Br³⁵ClN₃O is approximately 276.97 g/mol .

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and other applications. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.

5-Bromo-2-chloro-4-morpholinopyrimidine: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on 5-Bromo-2-chloro-4-morpholinopyrimidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document provides a detailed overview of its synthesis, key chemical transformations, and physicochemical properties, supported by experimental protocols and structured data for practical application in the laboratory.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The data presented in Table 1 is compiled from analogous compounds and predictive models, offering a reliable reference for experimental design.

Table 1: Physicochemical Properties of this compound (Predicted and Analog-Based)

| Property | Value | Reference/Method |

| Molecular Formula | C₈H₉BrClN₃O | - |

| Molecular Weight | 278.54 g/mol | - |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Predicted to be soluble in organic solvents such as DMF, DMSO, and ethanol. | [1] |

| Stability | Expected to be stable under recommended storage conditions (-20°C). | [1] |

| Melting Point | Not available. For comparison, 5-bromo-2-chloropyrimidine has a melting point of 78-80 °C. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a suitable dichloropyrimidine precursor. A common and efficient starting material for this transformation is 5-bromo-2,4-dichloropyrimidine.

Synthetic Pathway

The logical synthetic route involves the selective substitution of the more reactive chlorine atom at the C4 position of 5-bromo-2,4-dichloropyrimidine with morpholine. This selectivity is driven by the electronic properties of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on dihalopyrimidines.[3]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: To the stirred solution, add morpholine (1.1-1.2 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv.). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 40 to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. An off-white to pale yellow precipitate of the product is expected to form.

-

Purification: Collect the crude product by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Key Chemical Transformations

The chemical reactivity of this compound is characterized by the presence of two distinct halogen atoms, which can be selectively functionalized. This dual reactivity makes it a valuable intermediate for the synthesis of complex, polysubstituted pyrimidines. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions (at C5)

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-110 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, DIPEA | THF, DMF | 25-70 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 |

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is based on established methods for similar substrates.[1]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (at C2)

The C2-chloro position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[4][5] This allows for the displacement of the chloride by a variety of nucleophiles.

Table 3: Common Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Conditions |

| Amines (R₂NH) | 2-Amino-pyrimidines | Heat in a polar solvent (e.g., ethanol, DMF), often with a base.[1] |

| Alkoxides (RO⁻) | 2-Alkoxy-pyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol.[1] |

| Thiols (RSH) | 2-(Thioether)-pyrimidines | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent.[1] |

Experimental Protocol: Amination (General Procedure)

This is a general guideline and may require optimization.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Applications in Drug Discovery

Pyrimidine derivatives are prevalent in a vast array of biologically active molecules and approved drugs.[6] The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel compounds for various therapeutic targets. The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties. The ability to selectively introduce diverse functionalities at the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors.[7][8]

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its predictable and selective reactivity at two distinct positions provides a robust platform for the creation of diverse molecular architectures. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the discovery and development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. joac.info [joac.info]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-morpholinopyrimidine: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-morpholinopyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds known for their diverse biological activities, frequently serving as scaffolds for the development of kinase inhibitors. The strategic placement of a bromine atom, a chlorine atom, and a morpholino group on the pyrimidine core provides multiple reaction sites for further chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic strategies, and potential biological relevance of this compound, with a focus on its role as a potential kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by examining structurally related analogs, we can infer its key physicochemical properties. The data presented below is for analogous compounds and should be considered as estimations for this compound.

Table 1: Physicochemical Properties of this compound and Structurally Related Analogs

| Property | This compound (Predicted) | 5-Bromo-2-chloro-4-methylpyrimidine | 5-Bromo-2-chloro-4-methoxypyrimidine | 5-Bromo-2-chloropyrimidine |

| Molecular Formula | C₉H₁₀BrClN₄O | C₅H₄BrClN₂ | C₅H₄BrClN₂O | C₄H₂BrClN₂ |

| Molecular Weight ( g/mol ) | 305.56 | 207.46 | 223.46[1] | 193.43[2] |

| Appearance | Crystalline solid | Solid | Crystalline solid[1] | Off-white to beige crystalline powder[2] |

| Melting Point (°C) | Not available | 29-31[3] | 73-75[1] | 73-79[2] |

| Boiling Point (°C) | Not available | Not available | Not available | 95 °C / 15 mmHg[4] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF | Not available | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and DMF[1] | Soluble in Methanol[4] |

| pKa | Not available | Not available | Not available | -2.84 ± 0.22 (Predicted)[2] |

| LogP | Not available | Not available | Not available | Not available |

Reactivity and Synthetic Approaches

The chemical reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the chloro and bromo substituents, makes the carbon atoms of the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 and the morpholino group at the C4 position are attached to electrophilic carbon centers. The chlorine at the C2 position is a good leaving group and is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The morpholino group at C4 is generally stable but can be displaced under harsh conditions. The reactivity of dichloropyrimidines often favors substitution at the C4 position; however, the presence of a bulky and electron-donating morpholino group at C4 may influence the regioselectivity of further substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of carbon and heteroatom substituents at this position, further diversifying the chemical space accessible from this scaffold.

Experimental Protocols

General Synthesis of 4-Morpholinopyrimidines

Reaction: Nucleophilic Aromatic Substitution of 5-Bromo-2,4-dichloropyrimidine with Morpholine.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Morpholine

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add morpholine (1.0-1.2 equivalents) to the solution.

-

Add the base (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Biological Relevance and Signaling Pathways

Substituted pyrimidines, particularly those bearing a morpholine moiety, are well-established as potent inhibitors of various protein kinases. The morpholine group is often crucial for binding to the hinge region of the kinase ATP-binding site, improving both potency and selectivity. This structural motif is prevalent in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[5][6][7][8][9][10][11]

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholinopyrimidines

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis, cell growth, and inhibition of apoptosis.

Morpholinopyrimidine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of PI3K and preventing the phosphorylation of PIP2. This blockade of the initial step in the pathway leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Below is a diagram illustrating the general mechanism of the PI3K/Akt/mTOR signaling pathway and the point of intervention for a generic morpholinopyrimidine-based PI3K inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 3. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]

- 4. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-morpholinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-bromo-2-chloro-4-morpholinopyrimidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its core reactivity principles, key chemical transformations, and its emerging role as a scaffold for kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the presence of two distinct halogen substituents on the electron-deficient pyrimidine ring: a bromine atom at the C5 position and a chlorine atom at the C2 position. The morpholino group at the C4 position, being an electron-donating group, influences the electron density of the pyrimidine ring, thereby modulating the reactivity of the halogen substituents.

The key to the synthetic utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for selective and sequential functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes the C2 and C4 positions susceptible to nucleophilic attack. With the C4 position occupied by the morpholino group, the C2-chloro substituent becomes the primary site for nucleophilic aromatic substitution. The morpholino group, being electron-donating, further directs substitution to the C2 position.

Key Chemical Transformations

The distinct reactivity profile of this compound allows for a range of valuable chemical transformations, making it a key intermediate in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, primarily at the C5 position.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting the C5-bromo position with various boronic acids or esters. This reaction is crucial for synthesizing biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (Microwave) | 71 | [3] |

| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Moderate | [3] |

| XPhos Pd G2 | - | K₃PO₄ (2) | Toluene | 100 | High | [3] |

Note: The data in this table is based on reactions with structurally similar halopyrimidines and should be considered a starting point for optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 5-amino-2-chloro-4-morpholinopyrimidine derivatives. This reaction is highly valuable in medicinal chemistry for introducing diverse amine functionalities.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 95 | [5] |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 88 | [5] |

| Pd₂(dba)₃ (2) | BINAP (6) | K₂CO₃ (1.4) | Toluene | 25 | 75-95 | [5] |

Note: The data in this table is based on reactions with structurally similar halopyrimidines and should be considered a starting point for optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[6]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, most commonly amines. This reaction provides a complementary strategy to palladium-catalyzed cross-coupling for functionalizing the pyrimidine core.

Table 3: Representative Conditions for SNAr of Chloro-pyrimidines with Amines

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | aq. solution | 25 | 0.5 - 2 | >90 | [7] |

| Morpholine | DMF | 80 | 4 | 85-95 | [7] |

| Benzylamine | H₂O-IPA | 80 | 2 | ~90 | [7] |

| Aniline | Ethanol | 25 | 1 | >95 | [7] |

Note: The data in this table is based on reactions with analogous chloro-nitro aromatic compounds and should be considered as a general guide for expected outcomes with this compound.

Experimental Protocol: General Procedure for Amination via SNAr

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography.[8]

Diagram 3: General Workflow for Nucleophilic Aromatic Substitution

Caption: General experimental workflow for the SNAr amination reaction.

Application in Drug Discovery: Targeting the PI3K/mTOR Signaling Pathway

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors. Notably, morpholinopyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10] This pathway is a crucial regulator of cell proliferation, survival, and angiogenesis and is frequently dysregulated in cancer.

The general strategy involves the sequential functionalization of the dihalopyrimidine core to generate a library of compounds for screening. The morpholino group is often a key feature for potent PI3K inhibition.

Diagram 4: Simplified PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine derivatives.

Diagram 5: Synthetic Strategy for PI3K/mTOR Inhibitors

Caption: General synthetic approach for generating a library of potential PI3K/mTOR inhibitors.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined and differential reactivity at the C2 and C5 positions allows for controlled, sequential functionalization through a variety of robust and high-yielding reactions. The demonstrated potential of the resulting morpholinopyrimidine scaffolds as inhibitors of the PI3K/mTOR signaling pathway underscores the importance of this compound in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 10. benchchem.com [benchchem.com]

The Morpholinopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholinopyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of targeted therapeutics. This heterocyclic motif is a cornerstone in the development of potent and selective inhibitors for key biological targets, particularly protein kinases involved in cell signaling and DNA damage response pathways. Its unique structural and electronic properties allow for favorable interactions within the ATP-binding pockets of these enzymes, making it a highly sought-after framework in the quest for novel drugs to treat cancer and inflammatory diseases.

This technical guide provides a comprehensive overview of the biological significance of the morpholinopyrimidine core, with a focus on its role in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, the DNA Damage Response (DDR) kinases (ATM, ATR, DNA-PK), and key inflammatory mediators (iNOS, COX-2).

I. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The morpholine oxygen of the morpholinopyrimidine scaffold often forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[1][2]

Quantitative Data: Potency of Morpholinopyrimidine-Based PI3K/mTOR Inhibitors

The following tables summarize the in vitro potency of representative morpholinopyrimidine derivatives against various PI3K isoforms, mTOR, and a panel of cancer cell lines.

Table 1: Inhibitory Activity against PI3K Isoforms and mTOR

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference(s) |

| Compound 17p | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | - | [3] |

| BKM-120 | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - | - | [3] |

| Compound 14c | 1250 | - | - | - | - | [4] |

| Compound 18b | 0.46 | - | - | - | 12 | [4] |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Compound 17p | A2780 | Ovarian Cancer | - | [3] |

| Compound 18b | PC-3 | Prostate Cancer | - | [4] |

| Compound 18b | HCT-116 | Colorectal Cancer | - | [4] |

| Compound 18b | A549 | Lung Cancer | - | [4] |

| Compound 18b | MDA-MB-231 | Breast Cancer | - | [4] |

Signaling Pathway Diagram

Experimental Protocols

This protocol outlines a general procedure for measuring the activity of PI3K enzymes and the inhibitory potential of morpholinopyrimidine compounds.[5]

-

Reagent Preparation : Prepare PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate mixture. Dilute the specific PI3K enzyme isoform into the prepared buffer/lipid mixture.

-

Inhibitor Preparation : Prepare serial dilutions of the test compound in DMSO and then further dilute in the assay buffer.

-

Reaction Setup : In a 384-well plate, add 0.5 µl of the inhibitor or vehicle (DMSO), followed by 4 µl of the enzyme/lipid mixture.

-

Reaction Initiation : Start the kinase reaction by adding 0.5 µl of 250µM ATP.

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

ADP Detection : Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.

-

Signal Generation : Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with morpholinopyrimidine inhibitors.[6][7][8]

-

Cell Culture and Treatment : Plate cells and allow them to adhere. Treat cells with various concentrations of the morpholinopyrimidine inhibitor for a specified time.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

II. Inhibition of DNA Damage Response (DDR) Kinases

The morpholinopyrimidine scaffold has also been successfully employed to develop inhibitors of the PI3K-related kinase (PIKK) family, which includes Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK). These kinases are master regulators of the DDR, a network of pathways that detect and repair DNA damage. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Quantitative Data: Potency of Morpholinopyrimidine-Based DDR Kinase Inhibitors

Table 3: Inhibitory Activity against DDR Kinases

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| AZ20 | ATR | 5 | [9] |

| M4344 | ATR | - | [10] |

| M1774 | ATR | - | [11] |

| AZD7648 | DNA-PK | - | [12] |

Signaling Pathway Diagram

Experimental Protocols

A common method to assess DNA-PK inhibition is a kinase assay that measures the transfer of a phosphate group to a peptide substrate.[13]

-

Reaction Setup : In a reaction mixture, combine the DNA-PK enzyme, a peptide substrate (e.g., based on p53), and varying concentrations of the morpholinopyrimidine inhibitor.

-

Reaction Initiation : Start the reaction by adding [γ-³²P]ATP and DNA as an activator.

-

Incubation : Incubate the reaction at 30°C for a defined period.

-

Reaction Termination : Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing : Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification : Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis : Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.

III. Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer. Morpholinopyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandins, which are mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Quantitative Data: Anti-inflammatory Potency

Table 4: Inhibitory Activity against Inflammatory Mediators

| Compound | Target | Assay System | IC50 (µM) | Reference(s) |

| V4 | NO Production | LPS-stimulated RAW 264.7 cells | - | [14] |

| V8 | NO Production | LPS-stimulated RAW 264.7 cells | - | [14] |

Signaling Pathway Diagram

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16][17]

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment : Treat the cells with various concentrations of the morpholinopyrimidine compound for 1-2 hours.

-

LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay) : Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Absorbance Reading : Incubate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable metabolite of NO.

-

Data Analysis : Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

It is crucial to ensure that the observed inhibition of NO or other mediators is not due to cytotoxicity. The MTT assay is a common method to assess cell viability.[18][19][20]

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment : Treat the cells with a range of concentrations of the morpholinopyrimidine compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Conclusion

The morpholinopyrimidine core is a testament to the power of privileged scaffolds in drug discovery. Its ability to effectively target multiple key enzymes in cancer and inflammation underscores its importance and potential. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this remarkable chemical entity. Further exploration and modification of the morpholinopyrimidine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.es [promega.es]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The 5-Bromo-2-chloro-4-morpholinopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to mimic the purine bases of DNA and RNA allows for effective interaction with a wide array of biological targets. The strategic functionalization of the pyrimidine ring can lead to highly potent and selective therapeutic agents. Among these, the 5-bromo-2-chloro-4-morpholinopyrimidine core has emerged as a particularly valuable building block in the design of novel kinase inhibitors and other targeted therapies. The presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a morpholine moiety at the 4-position provides a unique combination of steric and electronic properties, as well as multiple points for synthetic diversification. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of derivatives based on this privileged scaffold, with a focus on their role as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Synthesis of the this compound Core

The synthesis of the this compound core typically starts from the readily available precursor, 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This allows for the selective introduction of the morpholine moiety at the 4-position.

A general synthetic workflow for the preparation of the this compound core and its subsequent derivatization is depicted below.

Caption: General synthetic scheme for the this compound core and its derivatives.

Medicinal Chemistry Applications: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most prominent targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for drug development. This compound derivatives have been designed to act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling cascade and inducing anti-proliferative and apoptotic effects in cancer cells.

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data on Structurally Related Derivatives

While extensive quantitative data specifically for this compound derivatives is still emerging in the public domain, research on structurally similar morpholinopyrimidine compounds provides valuable insights into their potential as kinase inhibitors. The following table summarizes the in vitro activity of some closely related morpholinopyrimidine derivatives against key kinases and cancer cell lines. It is important to note that modifications at the 5-position, such as the replacement of the bromo group with a cyano group, can significantly impact potency.

| Compound ID | Structure | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) |

| 1 | 2-(Substituted)-6-morpholinopyrimidine-5-carbonitrile | PI3Kα | 170 | Leukemia SR | 0.10 |

| PI3Kβ | 130 | ||||

| PI3Kδ | 760 | ||||

| mTOR | 830 | ||||

| 2 | 2-(Substituted)-6-morpholinopyrimidine-5-carbonitrile | PI3Kα | 1270 | Leukemia SR | 0.09 |

| PI3Kβ | 3200 | ||||

| PI3Kδ | 1980 | ||||

| mTOR | 2850 | ||||

| 3 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 31.8 | A2780 (Ovarian) | - |

| PI3Kδ | 15.4 | ||||

| 4 | Thieno[2,3-d]pyrimidine derivative with morpholine | PI3Kα | 9470 | HepG-2 (Liver) | 12.32 |

| A549 (Lung) | 11.30 | ||||

| PC-3 (Prostate) | 14.69 | ||||

| MCF-7 (Breast) | 9.80 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethyl acetate in a round-bottom flask, add N,N-diisopropylethylamine (1.1 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add morpholine (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion of the reaction, wash the reaction mixture with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-5-bromo-4-morpholinopyrimidine Derivatives

This protocol outlines a general method for the derivatization of the this compound core at the 2-position via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Desired amine nucleophile (R-NH2)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

A suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or microwave reactor

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent.

-

Add the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., DIPEA, 1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed under microwave irradiation to reduce the reaction time.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-bromo-4-morpholinopyrimidine derivative.

Conclusion

The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse libraries of compounds for structure-activity relationship studies. Derivatives based on this scaffold have demonstrated significant potential as inhibitors of key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, highlighting their promise in the development of novel anticancer and anti-inflammatory agents. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.

Technical Guide: Spectroscopic and Synthetic Profile of 5-Bromo-2-chloro-4-morpholinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 5-Bromo-2-chloro-4-morpholinopyrimidine. These predictions are derived from established chemical shift values of pyrimidine derivatives and morpholine.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-6 (pyrimidine ring) |

| ~3.8 - 4.0 | t | 4H | O-(CH₂)₂ (morpholine ring) |

| ~3.6 - 3.8 | t | 4H | N-(CH₂)₂ (morpholine ring) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~161 | C-4 (pyrimidine ring) |

| ~160 | C-2 (pyrimidine ring) |

| ~159 | C-6 (pyrimidine ring) |

| ~108 | C-5 (pyrimidine ring) |

| ~66 | O-(CH₂)₂ (morpholine ring) |

| ~45 | N-(CH₂)₂ (morpholine ring) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |

| [M]+ | Molecular Ion | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. |

| [M+2]+ | Isotope Peak | |

| [M+4]+ | Isotope Peak |

Synthesis and Characterization Workflow

A plausible and common synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a di-halogenated pyrimidine with morpholine. The C4-chloro position on 2,4-dichloro-5-bromopyrimidine is the most reactive site for such substitutions.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on typical nucleophilic aromatic substitution reactions on di-halogenated pyrimidines.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add morpholine (1.1 equivalents) and a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine and chlorine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-chloro-4-morpholinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-chloro-4-morpholinopyrimidine as a key building block. The selective functionalization of this di-halogenated pyrimidine offers a versatile route for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in a multitude of biologically active compounds.[1][2] this compound presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization. In Suzuki-Miyaura couplings, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position, enabling selective introduction of an aryl or heteroaryl group at the C5 position while leaving the C2-chloro substituent available for subsequent transformations.[3][4] This stepwise functionalization is a powerful strategy in the synthesis of complex molecules.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2]

Data Presentation: Reaction Parameters

Successful Suzuki coupling of this compound requires careful optimization of reaction conditions. The following table summarizes generally recommended conditions based on protocols for structurally similar di-halogenated pyrimidines.[4]

| Parameter | Recommended Conditions | Notes |

| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is typically used to drive the reaction to completion. |